molecular formula C17H16N2O3S B14085324 propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 743439-32-9

propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B14085324
CAS No.: 743439-32-9
M. Wt: 328.4 g/mol
InChI Key: GMARJZSRFLOPHZ-UHFFFAOYSA-N
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Description

Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and an ester functional group. The presence of these functional groups and the overall structure of the compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate phenyl-substituted reagent, followed by esterification to introduce the propan-2-yl acetate group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce new functional groups or modify existing ones, leading to a variety of derivatives with different properties.

Scientific Research Applications

Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can be compared with other thienopyrimidine derivatives, such as:

    4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine: Lacks the propan-2-yl acetate group, which may affect its solubility and biological activity.

    Propan-2-yl (4-oxo-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.

Properties

CAS No.

743439-32-9

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate

InChI

InChI=1S/C17H16N2O3S/c1-10(2)22-15(20)9-14-18-16(21)12-8-13(23-17(12)19-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19,21)

InChI Key

GMARJZSRFLOPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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